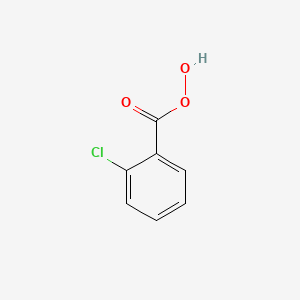

2-Chlorobenzenecarboperoxoic acid

Cat. No. B8638384

Key on ui cas rn:

5106-05-8

M. Wt: 172.56 g/mol

InChI Key: ULQQGOGMQRGFFR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07173019B2

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.

Name

cis-1,2-dihydrocatechol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

acetonide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

acetonide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

epoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1

|

Inputs

Step One

|

Name

|

cis-1,2-dihydrocatechol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@H]1(O)[C@@H](O)C=CC=C1

|

Step Two

|

Name

|

acetonide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH2-]C(=O)C

|

Step Three

|

Name

|

acetonide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH2-]C(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=C1C(=O)OO

|

Step Four

[Compound]

|

Name

|

epoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(C(C(C1O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07173019B2

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.

Name

cis-1,2-dihydrocatechol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

acetonide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

acetonide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

epoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1

|

Inputs

Step One

|

Name

|

cis-1,2-dihydrocatechol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@H]1(O)[C@@H](O)C=CC=C1

|

Step Two

|

Name

|

acetonide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH2-]C(=O)C

|

Step Three

|

Name

|

acetonide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH2-]C(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=C1C(=O)OO

|

Step Four

[Compound]

|

Name

|

epoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(C(C(C1O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07173019B2

Procedure details

Compound 7 was readily obtained in large quantity and enantiomerically pure form by the biotransformation of iodobenzene using the genetically engineered micro-organism E. coli JM109 (pDTG601) which over expresses toluene dioxygenase (TDO), the enzyme responsible for this dihydroxylation reaction. In the first step of the reaction sequence, cis-1,2-dihydrocatechol 7 was converted into the corresponding acetonide, 8, under standard conditions. The acetonide was immediately reacted with ml-chloroperbenzoic acid (m-CPBA) so as to produce, in a completely regio- and diastereo-selective manner, the epoxide 10. This compound represented a potent electrophile which reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as to give conduritol and conduramine derivatives. In particular, reaction of compound 10 with 1,6-hexadiamine in dichloromethane at 18° C. for 4 days gave the dimeric species 11 in quantitative yield. The readily obtained bis-acetamido-derivative, 12, of the latter compound was subject to a Pd[0]-mediated carbomethoxylation reaction thereby producing the diester 13 wherein each six-membered ring incorporates an exocyclic carbon in an appropriate oxidation state as required for elaboration to pseudo-sugars.

Name

cis-1,2-dihydrocatechol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

acetonide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

acetonide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

epoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C@H:1]1(C=CC=[CH:5][C@@H:3]1[OH:4])[OH:2].[CH2-:9][C:10]([CH3:12])=[O:11].ClC1C(C(OO)=[O:21])=CC=CC=1>C1(C)C=CC=CC=1>[CH:12]1[CH:10]([OH:11])[CH:9]([OH:21])[CH:1]([OH:2])[CH:3]([OH:4])[CH:5]=1

|

Inputs

Step One

|

Name

|

cis-1,2-dihydrocatechol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C@H]1(O)[C@@H](O)C=CC=C1

|

Step Two

|

Name

|

acetonide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH2-]C(=O)C

|

Step Three

|

Name

|

acetonide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[CH2-]C(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC=C1C(=O)OO

|

Step Four

[Compound]

|

Name

|

epoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to produce

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted with a range of nucleophiles at the allylic carbon of the epoxide ring so as

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(C(C(C1O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |